molecular formula C7H9N5S B13322360 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13322360
M. Wt: 195.25 g/mol
InChI Key: AYWZNBWKJHKQAT-UHFFFAOYSA-N
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Description

1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both thiazole and triazole rings. The presence of these rings makes it a versatile compound with potential applications in various fields such as medicinal chemistry, biology, and materials science. The thiazole ring is known for its aromaticity and reactivity, while the triazole ring is often used in click chemistry due to its stability and ease of formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its high yield and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole

Uniqueness

1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-5-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H9N5S/c1-5-9-2-6(13-5)3-12-4-7(8)10-11-12/h2,4H,3,8H2,1H3

InChI Key

AYWZNBWKJHKQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CN2C=C(N=N2)N

Origin of Product

United States

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